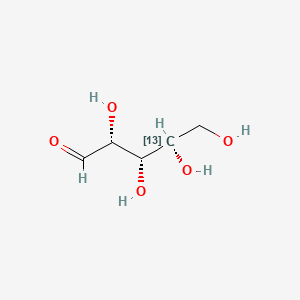
hCAXII-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hCAXII-IN-1 is a compound known for its selective inhibition of tumor-related subtypes of human carbonic anhydrase IX and XII. These enzymes are involved in various physiological processes, including pH regulation and ion transport, and are overexpressed in certain types of cancer. The selective inhibition of these enzymes by this compound makes it a promising candidate for the development of novel cancer therapeutic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hCAXII-IN-1 involves the preparation of pyrazole-based benzene sulfonamides. The synthetic route typically includes the following steps:
Formation of pyrazole core: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Sulfonamide formation: The pyrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Coupling with benzene derivative: The final step involves coupling the sulfonamide with a benzene derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
hCAXII-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as sulfonamides and pyrazoles. These reactions can include:
Nucleophilic substitution: Where a nucleophile replaces a leaving group in the molecule.
Electrophilic substitution: Where an electrophile replaces a hydrogen atom in the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl chlorides: For the formation of sulfonamide groups.
Hydrazine: For the formation of the pyrazole ring.
Benzene derivatives: For coupling reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modifications to the pyrazole or benzene rings, which can alter the compound’s inhibitory activity and selectivity .
Aplicaciones Científicas De Investigación
hCAXII-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the inhibition of carbonic anhydrases and for developing new synthetic methodologies.
Biology: Employed in studies to understand the role of carbonic anhydrases in physiological processes and disease states.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that overexpress carbonic anhydrase IX and XII.
Industry: Utilized in the development of diagnostic tools and assays for detecting carbonic anhydrase activity
Mecanismo De Acción
hCAXII-IN-1 exerts its effects by selectively inhibiting the activity of human carbonic anhydrase IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is crucial for maintaining pH balance in tissues. By inhibiting these enzymes, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased cell death .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and other conditions.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of elevated intraocular pressure
Uniqueness of hCAXII-IN-1
This compound is unique due to its selective inhibition of tumor-related subtypes of carbonic anhydrase IX and XII, making it a promising candidate for cancer therapy. Unlike other inhibitors, this compound has shown higher selectivity and potency towards these specific isoforms, which are overexpressed in certain cancers .
Propiedades
Fórmula molecular |
C20H17NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
InChI |
InChI=1S/C20H17NO5/c1-24-17-7-3-13(11-18(17)25-2)4-9-19(22)21-15-6-8-16-14(12-15)5-10-20(23)26-16/h3-12H,1-2H3,(H,21,22)/b9-4+ |
Clave InChI |
VTURXSGSWBEJIN-RUDMXATFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)










